molecular formula C28H24N2O4 B14161929 3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol CAS No. 5284-23-1

3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol

Cat. No.: B14161929
CAS No.: 5284-23-1
M. Wt: 452.5 g/mol
InChI Key: CRASVCLQWXJJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol is a complex organic compound characterized by multiple hydroxyl and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol typically involves a multi-step process. The initial step often includes the formation of an imine bond between 2,3-dihydroxybenzaldehyde and an amine derivative. This is followed by further functionalization to introduce the methyl groups and additional hydroxyl groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a ligand in coordination chemistry, forming complexes with metal ions.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it versatile for creating different colorants.

Mechanism of Action

The mechanism of action of 3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzaldehyde: Shares the dihydroxybenzene structure but lacks the imine and additional aromatic rings.

    4-Aminophenol: Contains an amino group and a hydroxyl group on a benzene ring but lacks the complexity of the target compound.

    Quinones: Oxidized derivatives of dihydroxybenzenes with similar redox properties.

Uniqueness

The uniqueness of 3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol lies in its combination of multiple functional groups and aromatic rings, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5284-23-1

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

3-[[4-[4-[(2,3-dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C28H24N2O4/c1-17-13-19(9-11-23(17)29-15-21-5-3-7-25(31)27(21)33)20-10-12-24(18(2)14-20)30-16-22-6-4-8-26(32)28(22)34/h3-16,31-34H,1-2H3

InChI Key

CRASVCLQWXJJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC=C3)O)O)C)N=CC4=C(C(=CC=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.